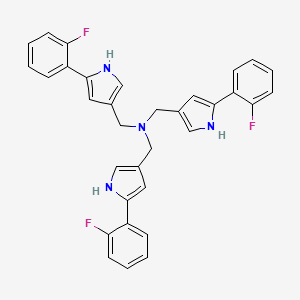
4-AllyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AllyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₉H₉BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the allyloxy group attached to the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-AllyloxyphenylZinc bromide can be synthesized through the reaction of 4-allyloxybromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-allyloxybromobenzene to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-AllyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as aldehydes and ketones to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of aldehydes or ketones as electrophiles, with the reaction carried out in an inert atmosphere to prevent oxidation.
Substitution Reactions: Common reagents include halides and other electrophiles that can displace the zinc atom.
Major Products Formed:
Propargylic Alcohols: Formed through the alkynylation of aldehydes mediated by zinc and allyl bromide.
Substituted Phenyl Compounds: Result from substitution reactions involving various electrophiles.
Scientific Research Applications
4-AllyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as conducting polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-AllyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in the target molecules, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
PhenylZinc Bromide: Another organozinc compound with similar reactivity but lacks the allyloxy group, making it less reactive in certain reactions.
AllylZinc Bromide: Contains an allyl group but lacks the phenyl ring, resulting in different reactivity and applications.
Uniqueness: 4-AllyloxyphenylZinc bromide is unique due to the presence of both the allyloxy group and the phenyl ring, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to form stable organozinc intermediates and participate in a wide range of reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H9BrOZn |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
MEYBWOYLDBZXGM-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)



![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)



![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)



